molecular formula C14H9BrN2O B2584074 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 725253-27-0

6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2584074
CAS No.: 725253-27-0
M. Wt: 301.143
InChI Key: PNBBYIOMDIULGP-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (molecular formula: C₁₄H₉BrN₂O) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and a carbaldehyde group at position 2. This compound is synthesized via microwave-assisted cyclocondensation of 5-bromopyridin-2-amine with 2-bromo-1-phenylethan-1-one in the presence of sodium bicarbonate, followed by purification through recrystallization or column chromatography . It is characterized by spectroscopic techniques (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) . The bromine substituent at position 6 enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials science research .

Key properties:

  • Molecular weight: 331.16 g/mol (for derivatives with additional substituents)
  • Purity: ≥97% (commercially available)
  • CAS Registry: 524724-77-4 (for the 3-methoxyphenyl variant)

Properties

IUPAC Name

6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBBYIOMDIULGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with α-bromoketones or α-bromoaldehydes. One common method is the one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, which yields the corresponding 2-phenylimidazo[1,2-a]pyridines in excellent yields ranging from 72% to 89% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and reagents, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Iodination at the Aldehyde Position

The aldehyde group undergoes electrophilic substitution with molecular iodine under oxidative conditions. A representative procedure involves:

  • Reagents : Iodine (1 eq.), aqueous TBHP (3 eq.)

  • Conditions : Acetonitrile solvent, 60°C for 6 hours

  • Product : 3-Iodo-2-phenylimidazo[1,2-a]pyridine

  • Yield : 68%

Mechanism :

  • Oxidation of iodine by TBHP generates iodonium ions.

  • Electrophilic attack at the aldehyde carbon forms a C–I bond.

  • Deprotonation and elimination yield the iodinated product .

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.26 (d, J = 8.2 Hz, 1H), 8.04 (dd, J = 8.2, 1.2 Hz, 2H), 7.82 (s, 1H) .

  • ¹³C NMR : δ 145.8 (C–I), 128.7 (aromatic carbons) .

FeBr₃-Catalyzed Friedel-Crafts Acylation

The aldehyde group participates in FeBr₃-mediated cross-coupling with aromatic aldehydes under aerobic conditions:

  • Reagents : Aromatic aldehyde (1.5 eq.), FeBr₃ (10 mol%)

  • Conditions : Acetonitrile, 60°C, oxygen atmosphere

  • Product : 3-Aroylimidazo[1,2-a]pyridines (e.g., 3-benzoylimidazo[1,2-a]pyridine)

  • Yield : 50–65%

Mechanism :

  • FeBr₃ activates the aldehyde for oxidation to a carboxylic acid intermediate.

  • Friedel-Crafts acylation occurs at the electron-rich C3 position of the imidazo[1,2-a]pyridine core .

Key Observation :

  • Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) enhance reactivity due to increased electrophilicity .

Formation of Bis-Imidazo Compounds

Under similar FeBr₃-catalyzed conditions, reactions with aldehydes lacking strong electrophilic character (e.g., 4-methylbenzaldehyde) yield dimeric products:

  • Product : 3,3′-(Phenylmethylene)bis(2-phenylimidazo[1,2-a]pyridine)

  • Yield : 55%

Mechanism :

  • Nucleophilic attack by imidazo[1,2-a]pyridine on the FeBr₃-activated aldehyde forms a carbocation intermediate.

  • A second equivalent of imidazo[1,2-a]pyridine attacks the intermediate, followed by deprotonation to form the dimer .

Structural Confirmation :

  • ¹H NMR : Distinct methylene bridge signal at δ 5.12 (s, 2H) .

Comparative Reaction Pathways

The reactivity of 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is highly dependent on substrate and conditions:

Reaction TypeReagents/ConditionsProductYield
IodinationI₂, TBHP, CH₃CN, 60°C3-Iodo derivative68%
Friedel-Crafts AcylationFeBr₃, ArCHO, O₂, CH₃CN, 60°C3-Aroylimidazo[1,2-a]pyridine50–65%
DimerizationFeBr₃, ArCHO, O₂, CH₃CN, 60°CBis-imidazo compound55%

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its bromine atom at the 6th position enhances its reactivity, making it suitable for various substitution reactions.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 2-aminopyridine with α-bromoketones or α-bromoaldehydes. A notable method includes a one-pot synthesis using acetophenone, 1-butyl-3-methylimidazolium tribromide, and sodium carbonate under solvent-free conditions, achieving yields between 72% and 89% .

Biological Applications

Antibacterial and Antifungal Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant antibacterial and antifungal activities. This makes this compound a candidate for developing new antimicrobial agents .

GABA Receptor Interaction

The compound is also being explored for its potential to interact with γ-aminobutyric acid (GABA) receptors, which are crucial in the central nervous system. Such interactions may lead to pharmacological effects beneficial for treating neurological disorders .

Medicinal Chemistry

Potential Therapeutic Applications

Due to its biological activity, this compound is being investigated for potential therapeutic uses in treating cancer and cardiovascular diseases. The compound's ability to modulate specific molecular pathways positions it as a promising scaffold for drug development .

Industrial Applications

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its unique chemical properties allow it to be incorporated into diverse pharmaceutical formulations .

Table 1: Synthesis Yields of Various Derivatives

EntryStarting MaterialProductYield (%)
1Acetophenone + 2-AminopyridineThis compound72
2α-Bromoketone + 2-AminopyridineDerivative A85
3α-Bromoaldehyde + 2-AminopyridineDerivative B89
Study ReferenceActivity TestedResult
Zhou et al. AntibacterialEffective against multiple strains
Vidal et al. Anti-inflammatorySignificant reduction in leukocyte function
Merck Study GABA AgonistPositive modulation observed

Case Studies

Case Study: Antimicrobial Activity

A study conducted by Zhou et al. demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at the bromine position significantly influenced the antimicrobial efficacy.

Case Study: GABA Receptor Modulation

Research from Merck focused on synthesizing GABA-selective agonists derived from imidazo[1,2-a]pyridine compounds. The findings indicated that certain derivatives could effectively enhance GABA receptor activity, suggesting potential applications in treating anxiety and epilepsy.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, compounds with the imidazo[1,2-a]pyridine core have been shown to interact with γ-aminobutyric acid (GABA) receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The imidazo[1,2-a]pyridine scaffold is widely modified to tune biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Features Biological Activity/Applications Reference
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde 6-Br, 2-Ph, 3-CHO High reactivity in Mizoroki–Heck cross-coupling; used in drug synthesis Intermediate for antitrypanosomal agents
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde 6-F, 3-CHO Enhanced hydrogen-bonding capacity (-F) Urease inhibition (IC₅₀: 5.68–10.45 μM)
6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 6-Br, 2-(3-MeO-Ph), 3-CHO Electron-donating methoxy group improves solubility Anticancer and antimicrobial research
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine 6-Ph, NH₂, CH₃ Carcinogenic heterocyclic amine DNA adduct formation; implicated in cancer

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): Bromine at position 6 (as in the target compound) enhances electrophilicity, facilitating cross-coupling reactions (e.g., Mizoroki–Heck) for functionalization . In contrast, fluorine (in 6-fluoro analogues) improves hydrogen-bonding interactions, critical for enzyme inhibition .
  • Aromatic Substituents: The phenyl group at position 2 contributes to π-π stacking interactions in protein binding. Derivatives with electron-rich substituents (e.g., 3-methoxyphenyl) exhibit improved solubility and bioavailability .
  • Aldehyde Group: The 3-carbaldehyde moiety serves as a reactive handle for further derivatization, such as condensation with amines or hydrazines to form Schiff bases .
Urease Inhibition

6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives (e.g., 4i, IC₅₀ = 5.68 ± 1.66 μM) outperform the target bromo compound in urease inhibition due to fluorine’s hydrogen-bonding capacity. However, bromo derivatives exhibit superior stability under acidic conditions .

Antitrypanosomal Activity

Brominated imidazo[1,2-a]pyridines are precursors to antitrypanosomal agents. For example, 8-aryl-6-chloro-3-nitro derivatives show potent activity against Trypanosoma brucei (EC₅₀ < 1 μM), leveraging bromine’s role in enhancing lipophilicity and target binding .

Carcinogenicity Considerations

Unlike 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (a cooked-food mutagen), the target compound lacks amino groups linked to DNA adduct formation, reducing carcinogenic risk .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (µg/mL)
This compound C₁₄H₉BrN₂O 331.16 2.8 12.5 (DMSO)
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde C₈H₅FN₂O 180.14 1.2 45.0 (DMSO)
6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C₁₅H₁₁BrN₂O₂ 331.16 2.5 18.0 (EtOH)

Biological Activity

6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom at the 6th position, a phenyl group at the 2nd position, and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyridine framework. Its unique structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry and pharmacological studies.

The synthesis of this compound typically involves the condensation of 2-aminopyridine with α-bromoketones or α-bromobenzaldehydes. The resulting compound exhibits various chemical reactivity patterns, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction : The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
  • Coupling Reactions : It can participate in reactions to form more complex heterocycles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study involving pyrazole derivatives containing imidazo[1,2-a]pyridine moieties showed that certain compounds exhibited significant anti-breast cancer activity, with IC50 values indicating effective inhibition of cancer cell proliferation . The structure-activity relationship (SAR) analysis suggests that modifications to the imidazo[1,2-a]pyridine core can enhance its efficacy.

CompoundIC50 (µM)Cell LineEffect
C512.5MCF-7 (breast)High cytotoxicity
D425.0MCF-7 (breast)Moderate cytotoxicity

Anticonvulsant Activity

In addition to anticancer properties, this compound has been evaluated for anticonvulsant activity. Preliminary studies indicate moderate activity in animal models using the maximal electroshock (MES) method. Compounds derived from imidazo[1,2-a]pyridine frameworks demonstrated significant potential as antiepileptic agents without notable toxicity in neurotoxicity assessments .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets, including receptors involved in neurotransmission and cell proliferation pathways. For example, compounds within this class have shown interactions with GABA receptors, suggesting a possible role in modulating neuronal excitability and influencing anticonvulsant effects .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Antitumor Studies : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. Results indicated that modifications at specific positions significantly influenced their activity levels.
  • Neuropharmacology : Research investigating the binding affinity of derivatives at benzodiazepine receptors revealed that structural variations could enhance selectivity and potency as neuroactive agents.

Q & A

Q. What is the standard synthetic route for 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can its efficiency be validated?

The compound is synthesized via a microwave-assisted one-pot reaction:

  • Procedure : React 5-bromopyridin-2-amine (1.00 mmol) with 2-bromo-1-phenylethan-1-one (1.00 mmol) in water using sodium bicarbonate as a base at 100°C for 30 minutes. Purification involves recrystallization from ethanol .
  • Validation : Monitor reaction completion via TLC. Confirm purity using HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H/13^13C NMR to verify aromatic proton environments and aldehyde functionality.
  • Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 317.0 for C14_{14}H10_{10}BrN2_2O).
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Solubility in ethanol is critical for recrystallization during purification .

Q. How can researchers ensure batch-to-batch consistency in purity?

  • Chromatographic Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether) after synthesis.
  • Recrystallization : Optimize solvent ratios (e.g., ethanol/water) to achieve consistent crystal morphology .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for derivatization of the bromo-substituent?

  • Catalytic System : Use Pd(OAc)2_2 (0.10 mmol) and PPh3_3 (0.20 mmol) in ethanol with Na2_2CO3_3 (2 M).
  • Reaction Parameters : Monitor reaction progress via TLC; optimize temperature (reflux vs. microwave) and boronic acid stoichiometry (1.5 equiv) .
  • Challenges : Address potential side reactions (e.g., debromination) using LC-MS for byproduct identification.

Q. What mechanistic insights explain its biological activity in kinase inhibition assays?

  • Hypothesis : The aldehyde group may form reversible Schiff bases with lysine residues in kinase ATP-binding pockets.
  • Validation : Perform molecular docking studies and competitive binding assays (e.g., ADP-Glo™ Kinase Assay) .

Q. How do alternative synthetic routes (e.g., phase-transfer catalysis) compare in yield and scalability?

  • Comparison : Microwave synthesis () achieves ~70% yield in 30 minutes vs. phase-transfer catalysis () requiring longer times (6–12 hours) with DMF and p-toluenesulfonic acid.
  • Scalability : Microwave methods are preferred for small-scale rapid synthesis, while phase-transfer may suit larger batches despite lower yields .

Q. What strategies stabilize the aldehyde group during storage or derivatization?

  • Storage : Store under inert atmosphere at –20°C to prevent oxidation.
  • Derivatization : Protect the aldehyde as an acetal during reactive steps (e.g., peptide coupling), then deprotect under mild acidic conditions .

Q. How can researchers address analytical challenges in quantifying trace impurities?

  • HPLC-MS : Use gradient elution (e.g., 5–95% acetonitrile in water with 0.1% formic acid) to separate degradation products.
  • Stability Studies : Monitor aldehyde oxidation to carboxylic acid under accelerated conditions (40°C/75% RH) .

Q. What methodologies resolve contradictions in reported synthetic yields?

  • Case Study : Discrepancies between microwave (70% yield) and conventional heating (50% yield) methods ( vs. 7) may arise from side reactions (e.g., dimerization).
  • Resolution : Use 1^1H NMR to quantify unreacted starting materials and MS to identify side products. Adjust reaction time/temperature to suppress competing pathways .

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